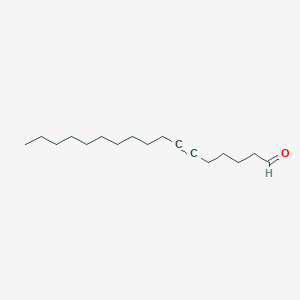
Heptadec-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-6-ynal is an organic compound with the molecular formula C17H30O. It is characterized by the presence of a triple bond at the sixth carbon and an aldehyde group at the terminal carbon. This compound is part of the aliphatic aldehyde family and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadec-6-ynal can be synthesized through various methods. One common approach involves the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This method allows for the construction of pyrimidin-4-ones under mild conditions and features a broad substrate scope . Another method involves the oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Heptadec-6-ynoic acid.
Reduction: Heptadecane or heptadec-6-ene.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadec-6-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptadec-6-ynal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The triple bond also allows for interactions with enzymes and other molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadec-8-enal: Similar structure but with a double bond instead of a triple bond.
Heptadecane: Saturated hydrocarbon with no functional groups.
Heptadec-6-ene: Contains a double bond at the sixth carbon.
Uniqueness
Heptadec-6-ynal is unique due to the presence of both an aldehyde group and a triple bond. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
823785-48-4 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
heptadec-6-ynal |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-10,13-16H2,1H3 |
InChI-Schlüssel |
AXSLRNPYJJTKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
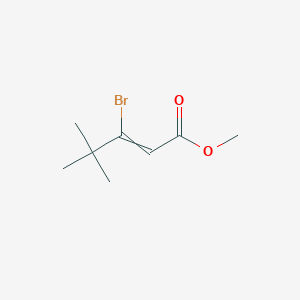
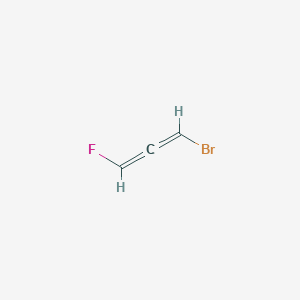
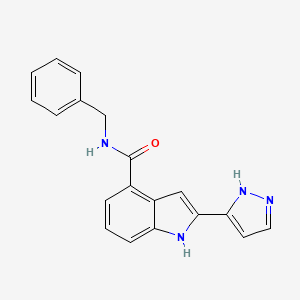
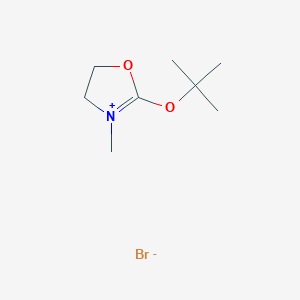
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile](/img/structure/B14217924.png)
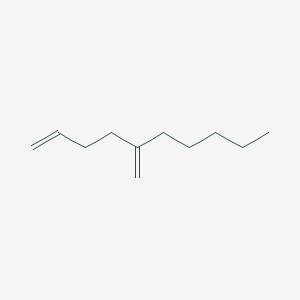
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
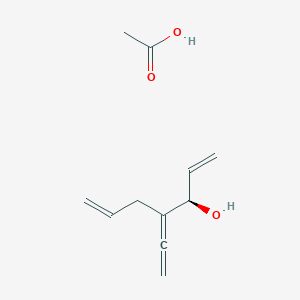
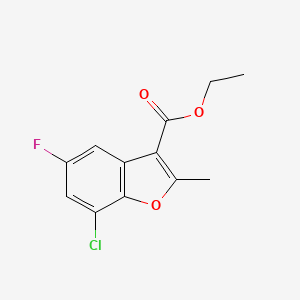
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
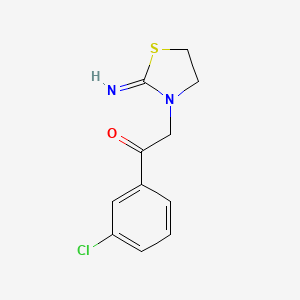
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
